molecular formula C17H11Cl2NO3 B299186 4-(2-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one

4-(2-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B299186
M. Wt: 348.2 g/mol
InChI Key: JPEGVKFHECWWMJ-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that belongs to the family of oxazolone derivatives. It has been extensively studied for its potential applications in various fields of scientific research.

Scientific Research Applications

4-(2-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has shown promising applications in various fields of scientific research. It has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been used as a starting material for the synthesis of other compounds with potential biological activities.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not well understood. However, it is believed to interact with specific proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects
Studies have shown that 4-(2-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has potential anti-inflammatory and antioxidant properties. It has also been shown to have cytotoxic effects on cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its stability and ease of synthesis. However, its limited solubility in water can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 4-(2-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one. One potential area of research is the development of new fluorescent probes based on this compound. It could also be studied for its potential use in the treatment of cancer and other diseases. Additionally, further studies could be conducted to better understand its mechanism of action and biochemical effects.
In conclusion, 4-(2-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is a promising compound with potential applications in various fields of scientific research. Its stability and ease of synthesis make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-(2-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the condensation reaction of 2-amino-5-chlorobenzophenone and 2-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction is carried out at a temperature of 80°C for 6 hours. The resulting product is then purified using recrystallization techniques.

properties

Product Name

4-(2-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one

Molecular Formula

C17H11Cl2NO3

Molecular Weight

348.2 g/mol

IUPAC Name

(4Z)-2-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H11Cl2NO3/c1-22-15-7-6-11(18)9-12(15)16-20-14(17(21)23-16)8-10-4-2-3-5-13(10)19/h2-9H,1H3/b14-8-

InChI Key

JPEGVKFHECWWMJ-ZSOIEALJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)O2

SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=CC=C3Cl)C(=O)O2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=CC=C3Cl)C(=O)O2

Origin of Product

United States

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